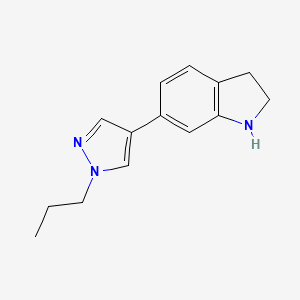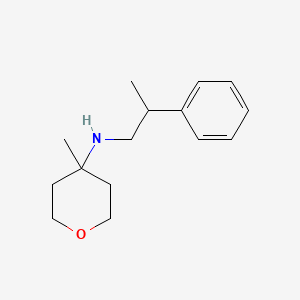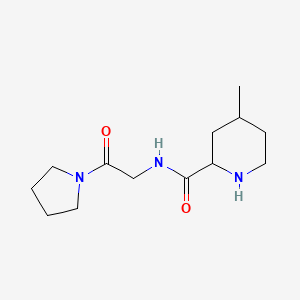
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole, also known as PPDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. PPDI is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward and motivation pathways in the brain.
Mécanisme D'action
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole exerts its pharmacological effects by acting as a selective antagonist of the dopamine D3 receptor. This receptor subtype is primarily expressed in the mesolimbic pathway of the brain, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, this compound can modulate the release of dopamine in this pathway, leading to a decrease in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various preclinical models. In animal studies, this compound has been found to reduce the reinforcing effects of cocaine and other drugs of abuse, suggesting a potential role in the treatment of addiction. This compound has also been shown to have antidepressant-like effects in rodent models, indicating a potential application in the treatment of depression. Additionally, this compound has been shown to have anxiolytic effects, suggesting a potential role in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole in laboratory experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise modulation of this receptor subtype, which can be beneficial in studying its role in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, as with any chemical compound, there is always the potential for off-target effects, which must be carefully monitored and controlled in laboratory experiments.
Orientations Futures
There are several potential future directions for 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole research. One area of interest is in the development of more potent and selective D3 receptor antagonists based on the this compound scaffold. This could lead to the discovery of novel drug candidates with improved pharmacological properties for the treatment of addiction, depression, and other disorders. Additionally, there is a growing interest in studying the role of the D3 receptor in various non-neuronal tissues, such as the immune system and the cardiovascular system, which could lead to the discovery of new therapeutic targets for these conditions. Finally, there is a need for further research into the safety and toxicity of this compound and other D3 receptor antagonists, particularly with respect to their potential impact on cardiovascular and metabolic function.
Méthodes De Synthèse
The synthesis of 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-indole in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound is being investigated as a potential drug candidate for the treatment of various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. This compound's high selectivity for the dopamine D3 receptor makes it an attractive target for drug discovery, as this receptor subtype has been implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-7-17-10-13(9-16-17)12-4-3-11-5-6-15-14(11)8-12/h3-4,8-10,15H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFQSTBJMANTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C2=CC3=C(CCN3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
![3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B6644482.png)
![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)



